(S)-1-(2-Bromophenyl)Ethanol can be used as a chiral ligand in asymmetric catalysis. Chiral ligands are molecules that can discriminate between different enantiomers of a substrate molecule, leading to the formation of a specific enantiomer in a chemical reaction. Studies have shown that (S)-1-(2-Bromophenyl)Ethanol can be used as a ligand in various asymmetric catalytic reactions, including the hydrogenation of alkenes and the aldol reaction [, ].
(S)-1-(2-Bromophenyl)Ethanol has been investigated for its potential medicinal properties. It has been shown to exhibit some biological activities, such as antibacterial and antifungal activity []. However, further research is needed to determine its potential therapeutic applications.
(S)-1-(2-Bromophenyl)Ethanol can be used as a building block for the synthesis of new materials. For example, it has been used to prepare liquid crystals with unique properties [].
(S)-1-(2-Bromophenyl)ethanol, also known as (S)-(-)-2-bromo-1-α-methylbenzyl alcohol, is a chiral secondary alcohol with the molecular formula and a molar mass of approximately 201.06 g/mol. This compound features a bromine atom attached to a phenyl ring, specifically in the ortho position relative to the hydroxyl group. It is characterized by its melting point of 56-58°C and boiling point of 128°C at 15 mm Hg. The compound is recognized for its significance in organic synthesis and pharmaceutical applications, particularly as an intermediate for optically active compounds .
(S)-1-(2-Bromophenyl)ethanol can undergo various chemical transformations, including:
These reactions highlight its versatility in synthetic organic chemistry, enabling the formation of diverse derivatives and functionalized compounds.
(S)-1-(2-Bromophenyl)ethanol exhibits notable biological activities. It has been utilized as a test compound in studies evaluating its potential as a repellent against Aedes aegypti, the mosquito species known for transmitting diseases such as dengue and Zika virus. The compound's interactions with various enzymes and proteins suggest potential roles in biochemical pathways, influencing cellular processes and signaling mechanisms.
The synthesis of (S)-1-(2-Bromophenyl)ethanol typically involves several approaches:
(S)-1-(2-Bromophenyl)ethanol serves multiple applications across different fields:
Studies involving (S)-1-(2-Bromophenyl)ethanol have revealed insights into its biochemical interactions. The compound has been shown to influence cellular signaling pathways and gene expression through binding interactions with specific biomolecules. These interactions can lead to changes in enzyme activity, affecting metabolic processes within cells. Such studies are crucial for understanding the compound's potential therapeutic applications and mechanisms of action against biological targets.
Several compounds share structural similarities with (S)-1-(2-Bromophenyl)ethanol, each exhibiting unique properties:
Compound Name | CAS Number | Key Features |
---|---|---|
2-Bromophenethyl alcohol | 5411-56-3 | Similar structure; different bromine position affects reactivity. |
1-(2-Chlorophenyl)ethanol | Not Available | Chlorine atom instead of bromine; alters chemical properties. |
1-(2-Fluorophenyl)ethanol | Not Available | Fluorine presence significantly changes reactivity. |
2-Amino-1-(2-bromophenyl)ethanol | 71095-20-0 | Incorporates an amino group; potential for different biological activity. |
The uniqueness of (S)-1-(2-Bromophenyl)ethanol lies in its specific combination of functional groups and the position of the bromine substituent, which influences both its reactivity and biological interactions compared to these similar compounds .
Carbonyl reductases (CREDs) have emerged as powerful tools for enantioselective reductions of α-bromo ketones. Almac’s CESK-5000 enzyme kit demonstrated high efficiency in reducing 2-bromo-2-cyclohexen-1-one to (S)-2-bromo-2-cyclohexen-1-ol (99.8% ee) using a glucose/glucose dehydrogenase (GDH) cofactor system. Similarly, Lactobacillus kefiri ketoreductase achieved 94.3% conversion of a sterically hindered α-bromo ketone to (S)-1-(2-bromophenyl)ethanol at 85 g/L substrate loading, highlighting scalability.
Table 1: Enzymatic Reductions of α-Bromo Ketones
Chiral squaramide catalysts enable enantioselective oxetane ring-opening reactions. For example, phenanthryl-substituted squaramide 3a catalyzed the addition of TMSBr to 3-aryl oxetanes, yielding (S)-1-(2-bromophenyl)ethanol derivatives with 96–98% ee. Kinetic isotope effect (KIE) studies confirmed enantiocontrol arises from bromide delivery via hydrogen-bonding interactions.
Borane-dimethyl sulfide (BH₃·SMe₂) efficiently reduces α-bromo ketones. A THF-mediated reduction of 2-bromophenylacetic acid at 0°C produced 2-(2-bromophenyl)ethanol in 95% yield. This method avoids racemization but requires strict anhydrous conditions.
(DHQD)₂PHAL catalyzes enantioselective bromohydroxylation of cinnamyl alcohols using H₂O as a nucleophile, achieving up to 95% ee. The catalyst’s quinuclidine core stabilizes transition states via π-π interactions, favoring syn-addition of bromide and hydroxyl groups.
HBD catalysts like squaramides activate oxetanes through hydrogen bonding, enabling bromide attack at the less hindered carbon. Computational studies reveal a ΔΔG‡ of 2.1 kcal/mol between (R)- and (S)-transition states, rationalizing high enantioselectivity.
K₁₁[Pr(PW₁₁O₃₉)₂] catalyzes alcohol oxidations using H₂O₂, achieving turnover numbers (TON) >400. The Pr³⁺ center facilitates O–H bond activation, while the phosphotungstate framework stabilizes reactive intermediates.
Table 2: Catalyst Performance in Oxidation/Reduction Reactions
Irritant